3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid
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Overview
Description
Isosteviol is a diterpenoid compound derived from steviol, which is a natural product found in the leaves of the Stevia rebaudiana plant. Stevia is well-known for its sweetening properties, and steviol glycosides are commonly used as natural sweeteners. Isosteviol, on the other hand, has gained attention due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
This reaction involves the use of strong acids such as hydrochloric acid, sulfuric acid, or hydrobromic acid to catalyze the conversion of stevioside to isosteviol . The reaction conditions typically include heating the reaction mixture to facilitate the rearrangement. Industrial production methods have also been developed, including the use of acidic ion-exchange resins to achieve high yields and purity of isosteviol .
Chemical Reactions Analysis
Isosteviol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, isosteviol can be oxidized to form isosteviol derivatives with different functional groups, which can be further modified for specific applications . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In chemistry, it serves as a useful building block for the synthesis of novel compounds with potential therapeutic properties . In biology and medicine, isosteviol and its derivatives have shown promising activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects . Additionally, isosteviol has been investigated for its potential use in the treatment of cardiovascular diseases and metabolic disorders .
Mechanism of Action
The mechanism of action of isosteviol involves its interaction with various molecular targets and pathways. For instance, isosteviol has been shown to inhibit angiotensin-II-induced DNA synthesis and endothelin-1 secretion, which are involved in cardiovascular regulation . It also exhibits antioxidant properties by reducing intracellular reactive oxygen species (ROS) levels . These mechanisms contribute to its therapeutic effects in different disease models.
Comparison with Similar Compounds
Isosteviol is structurally similar to other diterpenoids such as steviol and gibberellins. it possesses unique biological activities that distinguish it from these compounds . For example, while steviol is primarily known for its sweetening properties, isosteviol exhibits a broader range of pharmacological activities, including anti-cancer and anti-inflammatory effects . This uniqueness makes isosteviol a valuable compound for further research and development.
Properties
Molecular Formula |
C26H38O9 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H38O9/c1-23-9-5-14-24(2)7-4-8-25(3,13(24)6-10-26(14,12-23)11-15(23)27)22(33)35-21-18(30)16(28)17(29)19(34-21)20(31)32/h13-14,16-19,21,28-30H,4-12H2,1-3H3,(H,31,32) |
InChI Key |
HIZZTUWFGBYLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origin of Product |
United States |
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